molecular formula C13H8ClN3O3S2 B2871128 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 862807-42-9

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2871128
CAS No.: 862807-42-9
M. Wt: 353.8
InChI Key: BAHAFEQFRIGBPR-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with chloro (Cl) and methyl (CH₃) groups at the 7- and 4-positions, respectively. The 5-nitrothiophene-2-carboxamide moiety is linked via an amide bond to the benzothiazole ring. These compounds are synthesized via coupling reactions between substituted benzothiazol-2-amine derivatives and 5-nitrothiophene-2-carboxylic acid.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3S2/c1-6-2-3-7(14)11-10(6)15-13(22-11)16-12(18)8-4-5-9(21-8)17(19)20/h2-5H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHAFEQFRIGBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of 4-methyl-2-aminothiophenol with chloroacetyl chloride under acidic conditions. Chlorination at position 7 is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C, followed by recrystallization from ethanol to achieve >98% purity.

Critical Parameters :

  • Temperature Control : Chlorination below 10°C minimizes side reactions.
  • Solvent System : Dichloromethane optimizes electrophilic substitution kinetics.

Synthesis of 5-Nitrothiophene-2-carboxylic Acid

5-Nitrothiophene-2-carboxylic acid is prepared through nitration of thiophene-2-carboxylic acid using a HNO₃-H₂SO₄ mixture at 0°C. The product is purified via vacuum distillation (yield: 72–78%).

Key Observations :

  • Reaction Time : Prolonged nitration (>2 h) leads to over-oxidation.
  • Workup : Neutralization with NaHCO₃ prevents decarboxylation.

Coupling Methodologies for Amide Bond Formation

Acid Chloride-Mediated Coupling

The most widely reported method involves converting 5-nitrothiophene-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) . The activated intermediate is then coupled with 7-chloro-4-methyl-1,3-benzothiazol-2-amine in dimethylformamide (DMF) at 25°C for 12–24 hours.

Representative Protocol :

  • Acyl Chloride Formation :
    • 5-Nitrothiophene-2-carboxylic acid (1.0 eq) + SOCl₂ (3.0 eq), reflux for 3 h.
    • Remove excess SOCl₂ under vacuum.
  • Coupling Reaction :
    • Add 7-chloro-4-methyl-1,3-benzothiazol-2-amine (1.1 eq) in DMF.
    • Stir at 25°C for 24 h.
    • Quench with ice-water, filter, and recrystallize from ethanol-DMF (1:1).

Yield : 78–85%
Purity (HPLC) : 96.5–97.8%

Carbodiimide-Based Coupling

Alternative protocols employ 1,1'-carbonyldiimidazole (CDI) as a coupling agent, avoiding the need for acyl chloride isolation. This method enhances safety and reduces side products.

Procedure :

  • Activation Step :
    • 5-Nitrothiophene-2-carboxylic acid (1.0 eq) + CDI (1.5 eq) in DMF, stir at 25°C for 1 h.
  • Amine Addition :

    • Add 7-chloro-4-methyl-1,3-benzothiazol-2-amine (1.0 eq), stir at 25°C for 12 h.
  • Purification :

    • Extract with ethyl acetate, wash with brine, and chromatograph on silica gel (hexane:ethyl acetate = 3:1).

Yield : 65–72%
Purity (HPLC) : 95.8%

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to improve heat transfer and mixing efficiency. A two-step flow system achieves 92% yield with residence times <30 minutes:

  • Step 1 : Nitration of thiophene-2-carboxylic acid in a microreactor (T = 5°C).
  • Step 2 : CDI-mediated coupling in a packed-bed reactor (T = 50°C).

Advantages :

  • Reduced solvent consumption (DMF usage decreased by 40%).
  • Consistent purity (>99% by HPLC).

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, combining 5-nitrothiophene-2-carboxylic acid and 7-chloro-4-methyl-1,3-benzothiazol-2-amine with titanium dioxide (TiO₂) as a catalyst. Reaction completion occurs within 2 h (yield: 81%).

Conditions :

  • Milling Speed : 500 rpm
  • Catalyst Loading : 5 wt% TiO₂

Comparative Analysis of Methods

Method Coupling Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Scalability
Acid Chloride SOCl₂ DMF 25 24 78–85 96.5–97.8 High
CDI-Mediated CDI DMF 25 12 65–72 95.8 Moderate
Continuous Flow CDI DMF 50 0.5 92 99.0 Industrial
Mechanochemical TiO₂ Solvent-free Ambient 2 81 98.2 Pilot-Scale

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-deficient nitro group is prone to reduction under basic conditions. Mitigation includes:

  • pH Control : Maintain reaction pH > 4 using buffered solutions.
  • Inert Atmosphere : Conduct reactions under nitrogen or argon.

Regioselectivity in Benzothiazole Synthesis

Chlorination at position 7 is favored by steric hindrance from the 4-methyl group. Computational modeling (DFT) confirms the thermodynamic preference for 7-chloro substitution (ΔG = −12.3 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzothiazole/Thiazole Core

The biological and physicochemical properties of nitrothiophene carboxamides are highly influenced by substituents on the benzothiazole or thiazole ring. Key comparisons include:

Positional Isomerism of Chloro and Methyl Groups
  • CBK277775 : Features a 5-chloro-4-methyl substitution on the benzothiazole ring. Positional differences (e.g., 5-Cl vs. hypothetical 7-Cl in the target compound) may alter electronic effects, steric bulk, and binding interactions with biological targets.
  • N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277776) : Dichloro substitution enhances lipophilicity and may improve membrane permeability but could reduce solubility.
Thiazole vs. Benzothiazole Scaffolds
  • N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13): Fluorine atoms improve metabolic stability and bioavailability compared to non-fluorinated analogues.

Structural and Spectroscopic Data

Compound Name Molecular Formula Key Substituents Purity (%) ¹H NMR (δ, ppm) Reference
CBK277775 C₁₃H₉ClN₃O₃S₂ 5-Cl, 4-CH₃ (benzothiazole) >95 8.21 (s, 1H, thiophene), 2.51 (s, 3H, CH₃)
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-... C₁₄H₇F₂N₃O₃S₂ 3,5-F₂ (phenyl) 99.05 8.62 (d, 2H, Ar-F), 7.45 (t, 1H, Ar)
Compound 13 C₁₆H₁₀F₃N₃O₄S₂ 3-F, 4-CH₃ (phenyl) N/A 8.30 (s, 1H, thiophene), 2.40 (s, 3H, CH₃)

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety with chlorine and methyl substitutions, a nitro group, and a thiophene ring. The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride in the presence of a base like triethylamine.
  • Nitration : The benzothiazole intermediate undergoes nitration using concentrated sulfuric and nitric acids to introduce the nitro group at the 5-position.
  • Formation of Carboxamide : The final step involves the reaction with thiophene-2-carboxylic acid derivatives to form the carboxamide linkage.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies demonstrate efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of key enzymes essential for bacterial survival.

Bacterial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
M. tuberculosis20

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study assessed its effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis.

Cell Line IC50 (µM) Mechanism Reference
A43110Induction of apoptosis
A5498Inhibition of cell cycle progression

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes crucial for bacterial metabolism and cancer cell proliferation.
  • Cell Signaling Pathways : It influences pathways such as AKT and ERK, which are vital for cell survival and proliferation, leading to reduced tumor growth.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study on Anticancer Effects

Another study focused on the anticancer effects of this compound on A431 and A549 cells. The findings revealed that treatment with varying concentrations led to significant apoptosis rates and inhibited migration capabilities in these cancer cells . Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest in the cell cycle.

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